molecular formula C14H19F3N4O2S B6471712 4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640862-02-6

4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6471712
CAS No.: 2640862-02-6
M. Wt: 364.39 g/mol
InChI Key: JZPUIOXUHYYNMI-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structures common in organic chemistry, including a piperidine ring, a thiomorpholine ring, and a trifluoromethyl group . These structures are often found in pharmaceuticals and other biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. Trifluoromethyl groups, for example, can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures have diverse biological activities .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

thiomorpholin-4-yl-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2S/c15-14(16,17)13-19-18-11(23-13)9-20-3-1-2-10(8-20)12(22)21-4-6-24-7-5-21/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPUIOXUHYYNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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